Comparative Bond Dissociation Energetics: N–H vs. O–H Scavenging Potential in Tetrahydroquinoline Antioxidants
Experimental determination of N–H and O–H bond dissociation energies in the 6-hydroxy derivative of the target compound reveals a DN–H value of 345.3 kJ/mol and a DO–H value of 324.4 kJ/mol [1]. These values are substantially lower than those of 4-hydroxydiphenylamine (DO–H = 338.8 kJ/mol, DN–H = 355.9 kJ/mol) [1], indicating a thermodynamically more favorable hydrogen atom transfer pathway for peroxyl radical scavenging.
| Evidence Dimension | Bond dissociation energy (kJ/mol) for hydrogen atom transfer |
|---|---|
| Target Compound Data | 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: DN–H = 345.3, DO–H = 324.4 |
| Comparator Or Baseline | 4-Hydroxydiphenylamine: DN–H = 355.9, DO–H = 338.8; 6-Hydroxy-1,2-dihydro-2,2,4-trimethylquinoline: DN–H = 348.2, DO–H = 338.0 |
| Quantified Difference | DN–H lower by 10.6 kJ/mol vs. 4-hydroxydiphenylamine; DO–H lower by 13.6 kJ/mol vs. 6-hydroxy-1,2-dihydro analog |
| Conditions | Intersecting-parabolas method based on experimental kinetic rate constants for peroxyl radical reactions |
Why This Matters
Lower bond dissociation energy correlates with more efficient radical scavenging, providing a thermodynamic basis for selecting tetrahydroquinoline-derived antioxidants over dihydroquinoline or diphenylamine alternatives in rubber or polymer stabilization applications.
- [1] Denisov, E. T., & Tumanov, V. E. (2005). Dissociation energies of O–H and N–H bonds in hybrid antioxidants. Kinetics and Catalysis, 46(5), 641–647. View Source
